molecular formula C18H19N3OS B5544738 N,N'-diphenyl-N-(4,5,6,7-tetrahydro-1,3-thiazepin-2-yl)urea CAS No. 200863-34-9

N,N'-diphenyl-N-(4,5,6,7-tetrahydro-1,3-thiazepin-2-yl)urea

Cat. No. B5544738
CAS RN: 200863-34-9
M. Wt: 325.4 g/mol
InChI Key: GDFHIKDWYBDGOJ-UHFFFAOYSA-N
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Description

N,N'-diphenyl-N-(4,5,6,7-tetrahydro-1,3-thiazepin-2-yl)urea, also known as DPTU, is a chemical compound that has been studied for its potential applications in scientific research. This compound is of interest due to its unique structure and potential biological activity. In

Scientific Research Applications

Potential Research Applications in Biomarker Development

Studies have explored various organophosphate compounds, including flame retardants and plasticizers, for their ubiquity in the environment and potential health impacts. For example, Fanrong Zhao et al. (2019) investigated urinary biomarkers for assessing human exposure to monomeric aryl organophosphate flame retardants (m-aryl-OPFRs), highlighting the development of specific, reliable biomarkers for epidemiological research on health effects related to exposure to such chemicals (Zhao et al., 2019). Similar methodologies could be applied to study the metabolic and exposure biomarkers related to N,N'-diphenyl-N-(4,5,6,7-tetrahydro-1,3-thiazepin-2-yl)urea, contributing to the fields of toxicology and environmental health.

Applications in Environmental Health and Safety

The impact of polybrominated diphenyl ethers (PBDEs) and related compounds on human health has been a subject of significant research interest. Studies like that by A. Sjödin et al. (1999) on PBDE exposure among workers emphasize the need for understanding occupational and environmental exposure to synthetic compounds (Sjödin et al., 1999). Research on this compound could similarly contribute to assessing risks and developing safety guidelines for handling and exposure to this compound in industrial and environmental contexts.

Insight into Human and Ecological Toxicology

Research on the metabolic pathways and toxicological profiles of various chemical compounds, including organophosphate flame retardants, provides essential data for understanding their biological effects. For instance, the study by Kusano et al. (2018) on the fatal intoxication by synthetic substances underscores the importance of investigating the toxicological mechanisms and human metabolism of novel compounds (Kusano et al., 2018). Similar research on this compound could elucidate its toxicological effects and metabolic pathways, contributing valuable information to the field of human and ecological toxicology.

properties

IUPAC Name

1,3-diphenyl-1-(4,5,6,7-tetrahydro-1,3-thiazepin-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3OS/c22-17(20-15-9-3-1-4-10-15)21(16-11-5-2-6-12-16)18-19-13-7-8-14-23-18/h1-6,9-12H,7-8,13-14H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDFHIKDWYBDGOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCSC(=NC1)N(C2=CC=CC=C2)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201184495
Record name N,N′-Diphenyl-N′-(4,5,6,7-tetrahydro-1,3-thiazepin-2-yl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201184495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

200863-34-9
Record name N,N′-Diphenyl-N′-(4,5,6,7-tetrahydro-1,3-thiazepin-2-yl)urea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=200863-34-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N′-Diphenyl-N′-(4,5,6,7-tetrahydro-1,3-thiazepin-2-yl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201184495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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